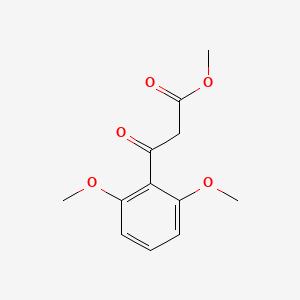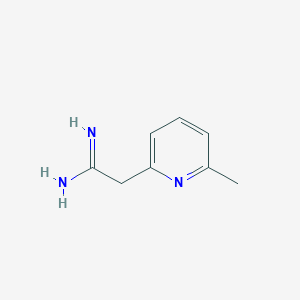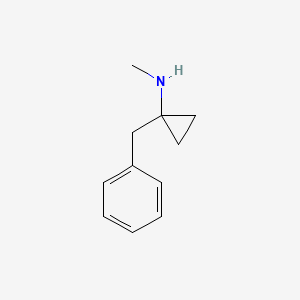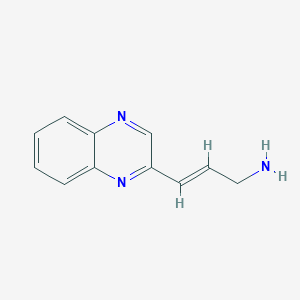
3-(Quinoxalin-2-yl)prop-2-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Quinoxalin-2-yl)prop-2-en-1-amine is a compound that belongs to the class of quinoxaline derivatives. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Quinoxalin-2-yl)prop-2-en-1-amine typically involves the reaction of quinoxaline derivatives with appropriate reagents. One common method involves the use of N-propargyl aniline derivatives employing tin and indium chlorides . The reaction conditions often include refluxing in ethanol or other suitable solvents.
Industrial Production Methods
Industrial production methods for quinoxaline derivatives, including this compound, focus on cost-effective and scalable processes. Green chemistry approaches are often employed to minimize environmental impact and enhance efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Quinoxalin-2-yl)prop-2-en-1-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: Halogenation and other substitution reactions are possible with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
3-(Quinoxalin-2-yl)prop-2-en-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties, particularly in leukemia research.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(Quinoxalin-2-yl)prop-2-en-1-amine involves its interaction with various molecular targets and pathways. It can induce cell cycle arrest and apoptosis in cancer cells by targeting specific proteins and signaling pathways . The exact molecular targets may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline: The parent compound with a benzene ring fused to a pyrazine ring.
Quinoline: Another heterocyclic compound with a benzene ring fused to a pyridine ring.
Cinnoline: A compound with a benzene ring fused to a pyridazine ring.
Uniqueness
3-(Quinoxalin-2-yl)prop-2-en-1-amine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to induce apoptosis in cancer cells and its potential as an antimicrobial agent make it a valuable compound in scientific research .
Eigenschaften
Molekularformel |
C11H11N3 |
|---|---|
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
(E)-3-quinoxalin-2-ylprop-2-en-1-amine |
InChI |
InChI=1S/C11H11N3/c12-7-3-4-9-8-13-10-5-1-2-6-11(10)14-9/h1-6,8H,7,12H2/b4-3+ |
InChI-Schlüssel |
IAJYAXXYUQBZBI-ONEGZZNKSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)N=CC(=N2)/C=C/CN |
Kanonische SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C=CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



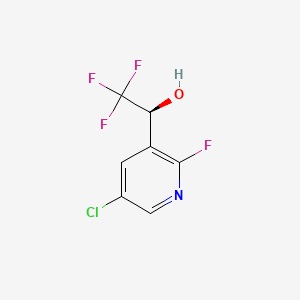

![2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidinehydrochloride](/img/structure/B13607136.png)

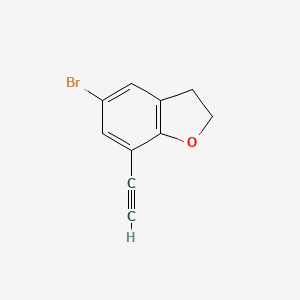

![2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-2-hydroxyacetic acid](/img/structure/B13607163.png)



